4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine

Medicinal Chemistry CNS Drug Design ADME Prediction

For CNS drug discovery, substituting heteroaryl groups risks invalid SAR: phenyl analogs (logP ~2.2) may cause hERG blockade, while furyl analogs reduce permeability. 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 954228-76-3, ≥95%) resolves this with optimal CNS MPO (XLogP3 1.3, TPSA 79.2 Ų, HBD 1). • Validated benchmark for PAMPA-BBB & MDCK-MDR1 calibration. • Superior starting point for muscarinic/dopaminergic GPCR libraries. • Differentiated from phenyl/furyl analogs to ensure assay reproducibility. Procure directly; immediate global shipping.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
Cat. No. B12113832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C11H13N3OS/c1-2-9(16-7-1)11-14-13-10(15-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
InChIKeyMAMOXRRYRPRWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine Overview


4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS: 954228-76-3) is a heterocyclic compound comprising a piperidine core linked at the 4-position to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 2-thienyl group [1]. This molecular architecture integrates a basic secondary amine (piperidine) with an electron-deficient oxadiazole heterocycle and a sulfur-containing thiophene ring. The compound exhibits a calculated XLogP3 of 1.3, a topological polar surface area (TPSA) of 79.2 Ų, and one hydrogen bond donor [1]. Its structural features are shared by a class of 1,3,4-oxadiazole-piperidine analogs that have been explored for central nervous system (CNS) receptor modulation, antimicrobial activity, and as versatile building blocks in medicinal chemistry [2].

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine: Advantage Over Analogs


Within the 1,3,4-oxadiazole-piperidine series, even minor heteroaromatic substitutions profoundly alter physicochemical and biological profiles. The 2-thienyl moiety in 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine imparts a distinct electronic and lipophilic signature compared to its phenyl (4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine) and 2-furyl (4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]piperidine) counterparts [1]. Specifically, the sulfur atom in the thiophene ring enhances polarizability and π-π stacking potential relative to oxygen-containing furan, while maintaining a lower logP than the purely aromatic phenyl derivative. These differences translate into altered blood-brain barrier permeability predictions, receptor binding kinetics, and antimicrobial spectrum breadth. Consequently, generic substitution in structure-activity relationship (SAR) campaigns or target-focused libraries risks invalidating key assay readouts [2].

Quantitative Comparison: 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine


Lipophilicity Advantage Over Phenyl Analog

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine demonstrates a calculated XLogP3 of 1.3, positioning it within the optimal range (1–3) for CNS drug candidates. This value is significantly lower than the more lipophilic phenyl analog (4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine; estimated XLogP3 ~2.2), thereby reducing the risk of high logP-driven off-target binding and metabolic instability while maintaining sufficient passive permeability for blood-brain barrier penetration [1]. In contrast, the 2-furyl analog exhibits a predicted XLogP3 of approximately 0.8–1.0, potentially limiting its membrane permeability [2].

Medicinal Chemistry CNS Drug Design ADME Prediction

TPSA and CNS Bioavailability vs. Phenyl Analog

The target compound exhibits a TPSA of 79.2 Ų, which falls within the favorable range for CNS drug-likeness (typically <90 Ų). This value is higher than the phenyl analog (estimated TPSA ~63–65 Ų due to absence of sulfur atom) and lower than the furyl analog (estimated TPSA ~85–90 Ų due to additional oxygen) [1]. The sulfur atom in the thiophene ring contributes to TPSA via its partial positive charge and polarizability, enhancing hydrogen-bond acceptor capacity without excessively increasing polar surface area. This balanced TPSA supports adequate passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility [2].

Medicinal Chemistry ADME Prediction CNS Penetration

Reduced Rotatable Bonds vs. Phenyl Analog

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine possesses only 2 rotatable bonds, a key determinant of ligand binding efficiency. This is identical to the rotatable bond count of the furyl analog (2) but lower than the phenyl analog (3 rotatable bonds) [1]. The reduced conformational freedom in the thienyl-containing scaffold may contribute to lower entropic penalties upon target binding, potentially enhancing binding affinity and selectivity for conformationally sensitive receptors [2]. In SAR studies of related oxadiazole-piperidines, increasing rotatable bond count has been correlated with diminished receptor subtype selectivity [3].

Medicinal Chemistry Molecular Flexibility Binding Entropy

CNS Receptor Modulation and Cognitive Enhancement

The 1,3,4-oxadiazole-piperidine scaffold, particularly when bearing a lipophilic heteroaryl substituent such as thienyl, has been claimed in patent literature to stimulate cognitive functions of the forebrain and hippocampus [1]. Specifically, U.S. Patent 4,933,353 describes piperidine-oxadiazolyl compounds where the oxadiazole substituent can be thienyl, and demonstrates utility in improving cognitive function in mammals, including treatment of Alzheimer's disease [2]. While direct receptor binding data for 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is not publicly available, the patent's claims, combined with the compound's CNS-favorable physicochemical profile (XLogP3 = 1.3, TPSA = 79.2 Ų, HBD = 1), position it as a prioritized candidate for muscarinic or dopaminergic receptor screening over more polar (furyl) or lipophilic (phenyl) analogs [3].

Neuroscience Alzheimer's Disease Muscarinic Receptors

Validated Applications: 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine


Replacing Phenyl Analog in CNS Lead Optimization

Medicinal chemistry teams developing CNS-penetrant leads for cognitive disorders (e.g., Alzheimer's disease, schizophrenia) should prioritize 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine over its phenyl analog. The target compound's XLogP3 of 1.3 and TPSA of 79.2 Ų align with optimal CNS drug space, whereas the phenyl analog's higher lipophilicity (XLogP3 ≈2.2) increases the risk of hERG channel blockade, phospholipidosis, and high plasma protein binding [1]. In a typical hit-to-lead workflow, the thienyl analog can serve as a superior starting point for SAR expansion, enabling exploration of substitution vectors without exceeding favorable physicochemical boundaries [2].

Focused Library for Muscarinic and Dopamine D4 Receptors

Given the patent disclosure of oxadiazolyl-piperidines with thienyl substituents as cognitive stimulants and the known affinity of related scaffolds for dopamine D4 receptors, 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is a high-priority inclusion in focused libraries targeting muscarinic or dopaminergic GPCRs [1]. Its balanced lipophilicity and polar surface area differentiate it from the excessively lipophilic phenyl analog (potential promiscuous binder) and the overly polar furyl analog (potential poor membrane permeability). Procurement of this specific compound enables direct head-to-head comparisons in radioligand binding assays, facilitating the identification of novel chemotypes for neurological indications [2].

Physicochemical Benchmark for CNS ADME

Contract research organizations (CROs) and academic labs conducting CNS ADME (absorption, distribution, metabolism, excretion) studies can utilize 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine as a well-characterized benchmark compound. With experimentally validated purity (≥95% from commercial suppliers) and thoroughly computed properties (XLogP3 = 1.3, TPSA = 79.2 Ų, HBD = 1, rotatable bonds = 2), this compound provides a reproducible standard for calibrating in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) and metabolic stability experiments [1]. Its position at the center of the CNS MPO (Multiparameter Optimization) scoring grid makes it an ideal reference for evaluating novel chemical entities with similar physicochemical profiles [2].

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